molecular formula C14H12Cl3NO4S B296476 2,3-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide

2,3-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide

Cat. No. B296476
M. Wt: 396.7 g/mol
InChI Key: FPIOKCUBUUALOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide, also known as NSC-743380, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for future research.

Mechanism of Action

The exact mechanism of action of 2,3-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. For example, it has been found to inhibit the activity of the enzyme carbonic anhydrase, which plays a role in the regulation of pH in cells.
Biochemical and Physiological Effects
2,3-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide has been found to exhibit various biochemical and physiological effects. Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. Additionally, 2,3-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide has been found to inhibit the aggregation of beta-amyloid peptides, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2,3-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. It has also been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further research. However, one limitation of 2,3-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 2,3-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide. One area of interest is cancer research, where this compound has shown promise as a potential anti-cancer agent. Further studies are needed to determine the optimal dosage and treatment regimen for 2,3-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide in cancer patients. Additionally, 2,3-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide may have potential applications in the treatment of other diseases, such as Alzheimer's disease and inflammation. Further research is needed to determine the full extent of its therapeutic potential. Finally, studies are needed to better understand the mechanism of action of 2,3-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide, which may provide insights into its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 2,3-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide has been reported in several studies. One such method involves the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with 5-chloro-2-methoxyaniline in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to form 2,3-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

2,3-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide has been studied for its potential applications in various fields of scientific research. One area of interest is cancer research, where this compound has been found to exhibit anti-proliferative effects on cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been found to inhibit the aggregation of beta-amyloid peptides. Additionally, 2,3-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide has been studied for its potential use as an anti-inflammatory agent.

properties

Molecular Formula

C14H12Cl3NO4S

Molecular Weight

396.7 g/mol

IUPAC Name

2,3-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C14H12Cl3NO4S/c1-21-10-4-3-8(15)7-9(10)18-23(19,20)12-6-5-11(22-2)13(16)14(12)17/h3-7,18H,1-2H3

InChI Key

FPIOKCUBUUALOI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C(=C(C=C2)OC)Cl)Cl

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C(=C(C=C2)OC)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.